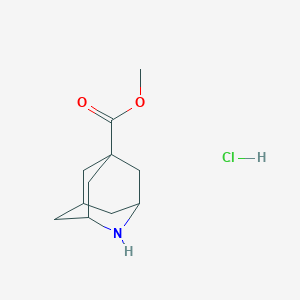

Methyl 2-azaadamantane-5-carboxylate hydrochloride

Descripción general

Descripción

“Methyl 2-azaadamantane-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2. It is a nitrogen-containing analog of adamantane .

Synthesis Analysis

The synthesis of azaadamantanes, such as “Methyl 2-azaadamantane-5-carboxylate hydrochloride”, involves the introduction of adamantane moieties on diamondoids by amide formation and reduction to the corresponding amine. This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The molecular structure of “Methyl 2-azaadamantane-5-carboxylate hydrochloride” is characterized by the presence of an azaadamantane moiety. Azaadamantanes are nitrogen-containing analogs of adamantane, which contain one or more nitrogen atoms instead of carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-azaadamantane-5-carboxylate hydrochloride” include amide formation and reduction. The amide formation is carried out under Schotten–Baumann conditions, and the reduction is performed with BH3·THF .Physical And Chemical Properties Analysis

“Methyl 2-azaadamantane-5-carboxylate hydrochloride” has a molecular weight of 231.72 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 231.1026065 g/mol. The topological polar surface area is 38.3 Ų. It has a heavy atom count of 15 .Aplicaciones Científicas De Investigación

Pharmaceuticals: Enhancing Drug Properties

The incorporation of adamantane moieties, like those in Methyl 2-azaadamantane-5-carboxylate hydrochloride, has been shown to improve the lipophilicity and stability of drugs . This can lead to enhanced drug efficacy and longer shelf-life. Adamantane derivatives are often used in antiviral, anti-Parkinsonian, and anti-Alzheimer medications due to their ability to interact favorably with biological systems .

Structural Biology: Amide Bond Analysis

Researchers have utilized Methyl 2-azaadamantane-5-carboxylate hydrochloride to study the structural properties of amides. Specifically, they have examined the effect of bulkiness and steric strain on the out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation . This research is crucial for understanding protein folding and function.

Material Science: Nanodiamond Synthesis

The compound’s structural similarity to diamond lattice makes it a candidate for transformation into nanodiamonds . Nanodiamonds have potential applications in electronics, photonics, and as drug delivery systems due to their unique physical and chemical properties.

Chemical Synthesis: Adamantane Derivatives

Methyl 2-azaadamantane-5-carboxylate hydrochloride serves as a starting material for the synthesis of various functional adamantane derivatives. These derivatives are valuable for creating monomers, thermally stable fuels, bioactive compounds, and higher diamond-like bulky polymers .

Catalysis: Investigating Reaction Mechanisms

The compound’s reactivity is leveraged in catalysis to elucidate mechanisms for chemical transformations. Quantum-chemical calculations using adamantane derivatives like Methyl 2-azaadamantane-5-carboxylate hydrochloride help in understanding the electronic structure and reaction pathways .

Biomedical Research: Antimicrobial and Antitumor Activity

Studies have shown that azaadamantanes exhibit pronounced antibacterial properties. Methyl 2-azaadamantane-5-carboxylate hydrochloride and its derivatives are being researched for their potential antimicrobial and antitumor activities, which could lead to new treatments .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRKEVAQVFREIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)NC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-azaadamantane-5-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

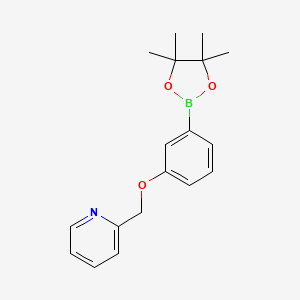

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)

![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)